Cas no 837376-47-3 ((5-Pyrid-3-ylthien-2-yl)methylamine)

(5-Pyrid-3-ylthien-2-yl)methylamine is a heterocyclic amine compound featuring a pyridine-thiophene scaffold, which confers unique electronic and steric properties. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The pyridine moiety enhances binding affinity to biological targets, while the thiophene ring contributes to stability and reactivity. Its amine functionality allows for further derivatization, enabling the synthesis of diverse analogs. The compound’s well-defined structure and high purity ensure reproducibility in research applications. Its balanced lipophilicity and polarity also improve solubility, facilitating use in various reaction conditions. This makes it a versatile building block in medicinal chemistry and material science.
(5-Pyrid-3-ylthien-2-yl)methylamine structure
837376-47-3 structure
Product Name:(5-Pyrid-3-ylthien-2-yl)methylamine
CAS No:837376-47-3
MF:C10H10N2S
MW:190.264800548553
CID:716203
PubChem ID:11206290
Update Time:2025-11-03

(5-Pyrid-3-ylthien-2-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • (5-Pyrid-3-ylthien-2-yl)methylamine
    • (5-pyridin-3-ylthiophen-2-yl)methanamine
    • 2-Thiophenemethanamine,5-(3-pyridinyl)-
    • nicotine 3-heteroaromatic analogue 1a
    • US8609708, 1
    • [5-(pyridin-3-yl)thiophen-2-yl]methanamine
    • US8609708, 31
    • 892710-47-3
    • [5-(3-pyridyl)-2-thienyl]methanamine
    • compound 38a [PMID: 15634016]
    • FT-0695394
    • DTXSID90458692
    • 1-[5-(PYRIDIN-3-YL)THIOPHEN-2-YL]METHANAMINE
    • MFCD09879956
    • (5-(pyridin-3-yl)thiophen-2-yl)methanamine
    • CHEMBL359657
    • 837376-47-3
    • BP178925
    • MS-22626
    • Q27076597
    • AKOS006282357
    • BDBM12341
    • GTPL8755
    • (5-yrid-3-lthien-2-l)ethylamine
    • SCHEMBL3610698
    • DB-075967
    • MDL: MFCD09879956
    • Inchi: 1S/C10H10N2S/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h1-5,7H,6,11H2
    • InChI Key: JHLIGYPHPBLDDL-UHFFFAOYSA-N
    • SMILES: S1C(CN)=CC=C1C1C=NC=CC=1

Computed Properties

  • Exact Mass: 190.05600
  • Monoisotopic Mass: 190.05646950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • PSA: 67.15000
  • LogP: 2.96910

(5-Pyrid-3-ylthien-2-yl)methylamine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(5-Pyrid-3-ylthien-2-yl)methylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B525993-10mg
(5-pyrid-3-ylthien-2-yl)methylamine
837376-47-3
10mg
$ 50.00 2022-06-07
TRC
B525993-50mg
(5-pyrid-3-ylthien-2-yl)methylamine
837376-47-3
50mg
$ 70.00 2022-06-07
TRC
B525993-100mg
(5-pyrid-3-ylthien-2-yl)methylamine
837376-47-3
100mg
$ 115.00 2022-06-07
abcr
AB223072-1 g
(5-Pyrid-3-ylthien-2-yl)methylamine; 95%
837376-47-3
1g
€318.10 2023-02-05

(5-Pyrid-3-ylthien-2-yl)methylamine Related Literature

Additional information on (5-Pyrid-3-ylthien-2-yl)methylamine

Recent Advances in the Study of (5-Pyrid-3-ylthien-2-yl)methylamine (CAS: 837376-47-3) in Chemical Biology and Pharmaceutical Research

The compound (5-Pyrid-3-ylthien-2-yl)methylamine (CAS: 837376-47-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the role of (5-Pyrid-3-ylthien-2-yl)methylamine as a versatile scaffold in medicinal chemistry. Its structure, featuring a pyridine-thiophene hybrid, allows for diverse modifications, making it a promising candidate for targeting various biological pathways. Researchers have explored its potential as an inhibitor of key enzymes involved in inflammatory and oncogenic processes, with preliminary results indicating significant efficacy in in vitro models.

One of the most notable advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in cell signaling and are often implicated in diseases such as cancer and autoimmune disorders. Recent publications have demonstrated that derivatives of (5-Pyrid-3-ylthien-2-yl)methylamine exhibit high selectivity and potency against specific kinase targets, offering a new avenue for targeted therapy.

In addition to its therapeutic potential, the synthesis and optimization of (5-Pyrid-3-ylthien-2-yl)methylamine have been the focus of several studies. Novel synthetic routes have been developed to improve yield and purity, addressing previous challenges in large-scale production. These advancements are crucial for facilitating further preclinical and clinical studies.

Despite these promising developments, challenges remain. The pharmacokinetic properties of (5-Pyrid-3-ylthien-2-yl)methylamine and its derivatives, such as bioavailability and metabolic stability, require further investigation. Ongoing research aims to optimize these properties to enhance their therapeutic potential and reduce potential side effects.

In conclusion, (5-Pyrid-3-ylthien-2-yl)methylamine (CAS: 837376-47-3) represents a compelling area of research in chemical biology and pharmaceutical science. Its unique structural features and biological activity make it a valuable candidate for drug discovery. Continued research and development efforts are expected to yield further insights into its applications, paving the way for novel therapeutic agents.

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